2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine
Overview
Description
2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a styrene-like moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and pyridine.
Condensation Reaction: The key step is the condensation of 4-methylbenzaldehyde with pyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is often carried out in an alcohol solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle larger volumes of reactants.
Catalysts: The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a catalyst such as Pd/C can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine exerts its effects depends on its interaction with molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
- 2-[(E)-2-(2-Methylphenyl)ethenyl]pyridine
- 2-[(E)-2-(3-Methylphenyl)ethenyl]pyridine
- 2-[(E)-2-(4-Chlorophenyl)ethenyl]pyridine
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring can significantly affect the chemical and biological properties of these compounds.
- Uniqueness: 2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(E)-2-(4-methylphenyl)ethenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12-5-7-13(8-6-12)9-10-14-4-2-3-11-15-14/h2-11H,1H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBZKIXCQILVSA-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418756 | |
Record name | 2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718-27-4 | |
Record name | MLS003107184 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(E)-2-(4-Methylphenyl)ethenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90418756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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